4-Nitro-1h-imidazole-5-sulfonamide

Radiosensitizer Hypoxia Nitroimidazole

4-Nitro-1H-imidazole-5-sulfonamide (CAS 6963-63-9; also known as NSC is a heterocyclic building block that fuses a 4-nitroimidazole core with a C5‑sulfonamide group. This ortho‑substituted 4‑nitroimidazole architecture confers physicochemical properties distinct from its 2‑nitroimidazole and 5‑nitroimidazole positional isomers, making it a valuable intermediate for medicinal-chemistry programs targeting hypoxia‑selective agents, radiosensitizers, antiparasitics, and carbonic‑anhydrase inhibitors.

Molecular Formula C3H4N4O4S
Molecular Weight 192.16 g/mol
CAS No. 6963-63-9
Cat. No. B3356946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1h-imidazole-5-sulfonamide
CAS6963-63-9
Molecular FormulaC3H4N4O4S
Molecular Weight192.16 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C3H4N4O4S/c4-12(10,11)3-2(7(8)9)5-1-6-3/h1H,(H,5,6)(H2,4,10,11)
InChIKeyXARPOFSVXQKPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide to 4-Nitro-1H-imidazole-5-sulfonamide (CAS 6963-63-9): A Dual-Function Nitroimidazole-Sulfonamide Research Scaffold


4-Nitro-1H-imidazole-5-sulfonamide (CAS 6963-63-9; also known as NSC 54257) is a heterocyclic building block that fuses a 4-nitroimidazole core with a C5‑sulfonamide group . This ortho‑substituted 4‑nitroimidazole architecture confers physicochemical properties distinct from its 2‑nitroimidazole and 5‑nitroimidazole positional isomers, making it a valuable intermediate for medicinal-chemistry programs targeting hypoxia‑selective agents, radiosensitizers, antiparasitics, and carbonic‑anhydrase inhibitors [1]. The compound itself is primarily employed as a synthetic precursor for N‑alkylation or sulfonamide‑derivatization, but its structural features—notably the electron‑withdrawing sulfonamide adjacent to the nitro group—underpin an abnormal radiosensitization profile and spontaneous reactivity with cellular thiols that are not observed in regioisomeric analogs [2].

Why Scientists Cannot Simply Substitute 4-Nitro-1H-imidazole-5-sulfonamide with Other Nitroimidazole Sulfonamides


Nitroimidazole sulfonamides are not interchangeable. The position of the nitro group (2‑, 4‑, or 5‑) and the nature of the C‑5 substituent dictate the compound's one‑electron reduction potential (E₁), thiol reactivity, and hypoxia‑selective cytotoxicity [1]. 4‑Nitroimidazole‑5‑sulfonamides exhibit an 'anomalous' radiosensitization efficiency—up to 50‑ to 100‑fold greater than predicted from electron affinity alone—due to their dual mechanism of electron‑affinic sensitization and rapid depletion of endogenous radioprotective thiols such as glutathione (GSH) [2]. In contrast, the isomeric 5‑nitroimidazole‑4‑sulfonamides (e.g., SK‑21981) radiosensitize only in proportion to their electron affinity, and 2‑nitroimidazole sulfonamides exhibit hypoxia‑selective cytotoxicity (6‑ to 64‑fold) that 4‑nitro and 5‑nitro analogs lack [3]. Additionally, 4‑nitroimidazole‑based sulfonamides are largely inactive against Trypanosoma cruzi, whereas 3‑nitrotriazole‑ and 2‑nitroimidazole‑based analogs show potent activity [4]. These divergent profiles mean that a sourcing decision based solely on the 'nitroimidazole‑sulfonamide' class label risks selecting a compound with the wrong selectivity, potency, or mechanism for the intended application.

Comparative Evidence Table: 4-Nitro-1H-imidazole-5-sulfonamide Versus Closest Analogs and In-Class Candidates


Radiosensitization Efficiency: 4-Nitroimidazole-5-sulfonamide (MJL-1-191-VII) Versus 5-Nitroimidazole-4-sulfonamide Isomer (SK-21981) and Misonidazole

The 1‑methyl derivative of 4‑nitro‑1H‑imidazole‑5‑sulfonamide (MJL‑1‑191‑VII) achieves radiosensitization enhancement ratios comparable to misonidazole at **50‑ to 100‑fold lower concentrations** [1]. This anomalous efficiency arises from a dual mechanism: electron‑affinic sensitization plus rapid depletion of non‑protein sulfhydryl compounds (NPSH/GSH) [2]. In contrast, the positional isomer SK‑21981 (1‑methyl‑4‑sulfonamide‑5‑nitroimidazole) sensitizes only to an extent predictable from its electron affinity and does not exhibit the same thiol‑depleting behavior [3]. Misonidazole requires approximately **50–100× higher concentration** to achieve equivalent hypoxic-cell radiosensitization in Chinese hamster V79 cells [1].

Radiosensitizer Hypoxia Nitroimidazole

Hypoxia-Selective Cytotoxicity: 4-Nitroimidazole-5-sulfonamides vs. 2-Nitroimidazole Sulfonamides

4‑Nitroimidazole sulfonamides do not exhibit hypoxia‑selective cytotoxicity, in contrast to 2‑nitroimidazole sulfonamides which display **6‑ to 64‑fold** greater toxicity under anoxia than normoxia against human tumor cell lines (HCT‑116, FaDu, UT‑SCC‑74B) [1]. However, 5‑nitroimidazole sulfonamide analogs provided equivalent radiosensitization to the reference agents misonidazole and etanidazole at similar molar concentrations in anoxic HCT‑116 cells, while 4‑nitroimidazole sulfonamides were not directly evaluated for this endpoint in the same panel [2]. This divergent selectivity pattern defines distinct experimental roles: 4‑nitro variants serve as 'pure' radiosensitizers acting via thiol modulation, whereas 2‑nitro variants function as hypoxia‑activated prodrugs.

Hypoxia-selective cytotoxin Nitroimidazole Tumor hypoxia

One-Electron Reduction Potential Range: Enabling Electron-Affinic Radiosensitization

The 4‑nitroimidazole‑5‑sulfonamide class falls within the optimal one‑electron reduction potential window for radiosensitization. The broader nitroimidazole sulfonamide series, including 4‑ and 5‑nitroimidazole analogs, spans E₁ values from **‑503 mV to ‑342 mV** (vs. NHE) [1]. By comparison, the clinically used radiosensitizer etanidazole has an E₁ of approximately ‑388 mV [2]. The sulfonamide side‑chain in 4‑nitroimidazoles raises electron affinity compared to unsubstituted nitroimidazoles, bringing E₁ into the range where efficient oxygen‑mimetic radiosensitization occurs [3]. Crucially, the anomalous radiosensitization of ortho‑substituted 4‑nitroimidazoles cannot be explained by electron affinity alone, indicating a second, thiol‑mediated mechanism [4].

Electron affinity Radiosensitizer Pulse radiolysis

Spontaneous Glutathione (GSH) Reactivity: A Unique Mechanism of 4-Nitroimidazole-5-sulfonamides

4‑Nitroimidazoles bearing a 5‑sulfonamide group react spontaneously with glutathione (GSH) and other cellular non‑protein thiols, an attribute not shared by 2‑nitroimidazoles or 5‑nitroimidazole‑4‑sulfonamides [1]. This spontaneous GSH conjugation depletes endogenous radioprotective thiols, contributing to the 'anomalous' radiosensitization that operates in parallel with the electron‑affinic mechanism [2]. The second‑order rate constant (k₂) for GSH reaction increases with redox potential across the series, and this property has been exploited to design sterically hindered analogs with reduced GSH displacement rates to improve plasma stability [3]. The isomer SK‑21981 does not exhibit this rapid thiol reactivity, demonstrating that the ortho‑relationship of the nitro and sulfonamide groups is essential [4].

Glutathione Thiol reactivity Radiosensitizer mechanism

Antiparasitic Activity Profile: 4-Nitroimidazole Sulfonamides Are Largely Inactive Against T. cruzi

In a direct comparative study, 4‑nitroimidazole‑based sulfonamides were **mostly inactive** against *Trypanosoma cruzi*, whereas 2‑nitroimidazole‑based derivatives showed **moderate activity with <50‑fold selectivity**, and 3‑nitrotriazole‑based sulfonamides were highly potent (IC₅₀ <1 µM, up to **>1400‑fold selectivity**) [1]. The most active 3‑nitrotriazole sulfonamides displayed **up to 14‑fold higher potency** against T. cruzi than the reference drug benznidazole [2]. Additionally, nitroimidazole‑sulfonamide hybrids with 2‑methyl‑4‑nitro‑1H‑imidazole scaffolds showed selective toxicity against *Entamoeba histolytica* over *Giardia intestinalis* and *Trichomonas vaginalis*, with activity in the **micromolar range** compared to benznidazole and metronidazole [3].

Antitrypanosomal Chagas disease Nitroimidazole sulfonamide

Carbonic Anhydrase IX/XII Inhibition: Scaffold Suitability in Nitroimidazole-Sulfonamide Hybrids

Nitroimidazole‑sulfonamide hybrids, including 4‑ and 5‑nitroimidazole‑tethered sulfonamides, act as nanomolar inhibitors of the tumor‑associated carbonic anhydrase isoforms CA IX and CA XII [1]. In one series, the most potent CA IX inhibitor achieved a Kᵢ of **4.8 nM**, and several compounds reduced hypoxia‑induced extracellular acidosis in HT‑29 and HeLa cell lines [2]. While the published CA inhibition data are on elaborated derivatives rather than the parent 4‑nitro‑1H‑imidazole‑5‑sulfonamide itself, the parent compound serves as the key synthetic entry point for installing the zinc‑binding sulfonamide pharmacophore at the correct imidazole position [3]. The 4‑nitro substitution pattern is critical because it modulates the imidazole pKa and electron density, affecting both CA binding affinity and the nitro group's bioreductive activation in hypoxic tumors [4].

Carbonic anhydrase Tumor hypoxia Nitroimidazole-sulfonamide hybrid

Strategic Procurement Scenarios for 4-Nitro-1H-imidazole-5-sulfonamide in Medicinal Chemistry and Chemical Biology


Hypoxic Cell Radiosensitizer Development: Dual-Mechanism Lead Optimization

Use 4‑nitro‑1H‑imidazole‑5‑sulfonamide as the core scaffold for synthesizing next‑generation hypoxic cell radiosensitizers that operate via both electron‑affinic sensitization and GSH‑depletion mechanisms. N‑alkylation at the 1‑position generates analogs such as MJL‑1‑191‑VII, which achieves misonidazole‑equivalent radiosensitization at 50–100× lower concentrations in V79 cells [1]. The anomalous radiosensitization is structurally dependent on the ortho‑relationship of the 4‑NO₂ and 5‑SO₂NH₂ groups; reversal to the 4‑sulfonamide‑5‑nitro isomer (SK‑21981) abolishes the dual mechanism [2]. Medicinal chemists should procure the parent compound to systematically vary the N‑1 substituent and the sulfonamide nitrogen while monitoring E₁ values (target range: ‑503 to ‑342 mV) and GSH reactivity [3].

Carbonic Anhydrase IX/XII Inhibitor Synthesis for Tumor Hypoxia Targeting

Employ 4‑nitro‑1H‑imidazole‑5‑sulfonamide as the key intermediate for constructing dual‑action hypoxia‑targeting agents that combine CA IX/XII inhibition (via the zinc‑binding sulfonamide) with bioreductive activation (via the nitro group). The primary sulfonamide at the 5‑position provides the optimal geometry for Zn²⁺ coordination in the CA active site, as confirmed by crystallographic studies of related nitroimidazole‑sulfamide‑CA II complexes [4]. Elaborated derivatives have achieved CA IX Kᵢ values as low as 4.8 nM, approximately 5‑fold more potent than the reference inhibitor acetazolamide [5]. Starting from the correct regioisomer (4‑nitro‑5‑sulfonamide, not 5‑nitro‑4‑sulfonamide) is essential for maintaining the spatial orientation required for CA isoform selectivity [6].

Chemical Biology Probe for Cellular Thiol (GSH/NPSH) Depletion Studies

Leverage the spontaneous and rapid reactivity of 4‑nitroimidazole‑5‑sulfonamides with glutathione and non‑protein sulfhydryls to create chemical probes for studying thiol‑mediated radioprotection and redox signaling. The parent compound and its N‑alkylated derivatives react with GSH via a second‑order process (k₂ correlating with E₁), enabling controlled depletion of intracellular NPSH under both aerobic and anaerobic conditions [7]. This property is uniquely associated with the 4‑nitro‑5‑sulfonamide ortho‑substitution pattern; neither 2‑nitroimidazoles nor 5‑nitro‑4‑sulfonamide isomers display comparable spontaneous thiol conjugation [8]. Researchers should source the unsubstituted parent compound (CAS 6963‑63‑9) to prepare custom N‑alkylated or N‑arylsulfonylated probes with tunable GSH reactivity .

Synthetic Intermediate for Purine Sulfonyl Analogs and Nucleoside Mimetics

Use 4‑nitro‑1H‑imidazole‑5‑sulfonamide as a synthetic precursor for preparing sulfonyl‑bridged purine analogs and imidazole‑4‑carboxamide bioisosteres. Reduction of the nitro group yields the sulfonamide analog of 4(5)‑aminoimidazole‑5(4)‑carboxamide (AICA), which can be further elaborated via formylation and ring‑closure to generate the 6‑sulfonyl analog of guanine (3‑aminoimidazo[4,5‑e]‑1,2,4‑thiadiazine 1,1‑dioxide) [9]. These sulfonyl purine analogs serve as non‑hydrolyzable mimics for studying purine metabolism enzymes, including hypoxanthine‑guanine phosphoribosyltransferase [9]. Procurement of high‑purity parent compound ensures reproducible synthetic yields in these multi‑step transformations.

Quote Request

Request a Quote for 4-Nitro-1h-imidazole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.